4-[2-(3,4-Dimethoxyphenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
This compound belongs to a class of tricyclic diazathia derivatives characterized by a fused bicyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one) with a sulfanyl (-SH) group at position 5 and a 3,4-dimethoxyphenethyl substituent at position 4 . The 3,4-dimethoxy motif on the phenyl ring is notable for its electron-donating properties, which may influence pharmacokinetic behavior, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-24-14-8-7-12(11-15(14)25-2)9-10-22-19(23)17-13-5-3-4-6-16(13)27-18(17)21-20(22)26/h7-8,11H,3-6,9-10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSHFZESXWOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=S)SC4=C3CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common route includes the reaction of 3,4-dimethoxyphenethylamine with a thiol-containing reagent to introduce the sulfanyl group. This intermediate is then cyclized with a benzothieno pyrimidinone precursor under specific conditions to form the final compound .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Solubility : Hydroxyl-substituted analogues (e.g., 5-(3-hydroxyphenyl) derivative) exhibit better aqueous solubility, whereas dimethyl/methoxy variants show increased lipophilicity, correlating with improved blood-brain barrier penetration in preclinical models .
Bioactivity and Pharmacokinetic Profiling
Similarity analysis using Tanimoto coefficients (based on Morgan fingerprints) and hierarchical clustering reveals that compounds with shared tricyclic cores but divergent substituents cluster into distinct bioactivity groups (Figure 1) . For example:
- Target Compound vs. 4-(3-Methoxyphenyl) Analogue : The additional methoxy group in the target compound increases its similarity to HDAC inhibitors like SAHA (~70% Tanimoto similarity for related scaffolds) .
- Metabolic Stability : The 3,4-dimethoxy groups may reduce cytochrome P450-mediated oxidation compared to hydroxylated analogues, as inferred from structural comparisons with discontinued commercial derivatives .
Computational and Experimental Binding Affinities
Molecular docking studies on related tricyclic compounds suggest that the 3,4-dimethoxy phenethyl group enhances binding affinity to hydrophobic pockets in kinase targets (e.g., PERK inhibitors) by ~15% compared to non-methoxy analogues . However, substituent bulkiness (e.g., dichlorophenyl groups in ) can sterically hinder binding, emphasizing the need for balanced lipophilicity .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The 3,4-dimethoxy substitution optimizes both affinity and metabolic stability within this chemical class, outperforming methyl- or hydroxyl-substituted analogues in preclinical assays .
- Druggability Challenges : High molecular weight (~370–390 g/mol) and moderate aqueous solubility limit bioavailability, necessitating prodrug strategies or formulation optimization .
Biological Activity
The compound 4-[2-(3,4-Dimethoxyphenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry. Its unique tricyclic structure and functional groups suggest potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.44 g/mol. The structure includes a sulfanyl group and a methoxy-substituted phenyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.44 g/mol |
| Functional Groups | Sulfanyl, Methoxy |
Anticancer Activity
Research indicates that compounds similar to this tricyclic structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds derived from similar structures demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against MCF-7 cells, indicating potent activity against breast cancer .
- HCT-116 (Colon Cancer) : Certain derivatives exhibited promising results with IC50 values suggesting effective inhibition of cell proliferation .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar sulfur-containing compounds have been reported to possess antibacterial and antifungal activities:
- Studies have shown that mercapto-substituted compounds can inhibit the growth of pathogenic bacteria and fungi .
- The presence of the sulfanyl group is often linked to enhanced antimicrobial efficacy.
Anti-inflammatory Activity
Anti-inflammatory properties have been observed in related compounds, which may be attributed to their ability to modulate inflammatory pathways:
- Some studies suggest that triazole-thione derivatives can reduce inflammation markers in various models .
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study investigated the cytotoxic effects of a series of triazole-thione derivatives on cancer cell lines including MCF-7 and HCT-116. The results indicated that several compounds exhibited significant cytotoxicity with varying IC50 values, highlighting the potential of sulfur-containing heterocycles in cancer therapy .
- Antimicrobial Screening :
-
Mechanistic Insights :
- Interaction studies have revealed that these compounds may exert their biological effects through multiple mechanisms, including inhibition of specific enzymes involved in cancer progression and modulation of immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
